molecular formula C28H31N3O3S B13861689 7-Benzyloxy Quetiapine

7-Benzyloxy Quetiapine

Cat. No.: B13861689
M. Wt: 489.6 g/mol
InChI Key: QGQGPVOLZWEAAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxy Quetiapine involves the reaction of dibenzo[b,f][1,4]thiazepin-11-ylamine with a benzyloxy-substituted piperazine derivative. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to maintain consistency and quality. Key steps include the preparation of intermediates, purification, and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: 7-Benzyloxy Quetiapine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Benzyloxy Quetiapine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Benzyloxy Quetiapine is similar to that of quetiapine. It primarily involves the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. This antagonism helps in modulating neurotransmitter activity, leading to its therapeutic effects. Additionally, the compound may interact with other receptors, including histamine and adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Uniqueness: 7-Benzyloxy Quetiapine is unique due to the presence of the benzyloxy group, which may enhance its binding affinity and selectivity for certain receptors. This modification can potentially lead to improved therapeutic effects and reduced side effects compared to its parent compound and other similar antipsychotics .

Properties

IUPAC Name

2-[2-[4-(2-phenylmethoxybenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O3S/c32-17-19-33-18-16-30-12-14-31(15-13-30)28-24-8-4-5-9-26(24)35-27-20-23(10-11-25(27)29-28)34-21-22-6-2-1-3-7-22/h1-11,20,32H,12-19,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQGPVOLZWEAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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